1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester involves several steps. One common method includes the reaction of 5-bromo-1H-indole with triethyl orthoformate and ammonium acetate under reflux conditions . Another method involves the use of pyridine and trichloroacetyl chloride in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and proteases, which play crucial roles in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester: can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: This compound is similar in structure but lacks the amino and bromo substituents.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group arrangement.
5-Bromo-1H-indole-3-carboxylic acid methyl ester: Similar but without the amino group.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)8-6-3-2-5(11)4-7(6)13-9(8)12/h2-4,13H,12H2,1H3 |
InChI Key |
DVATVZKKZSYABI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
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